molecular formula C18H28FN3O3S B2680096 1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898415-15-1

1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No. B2680096
CAS RN: 898415-15-1
M. Wt: 385.5
InChI Key: KJPNAORGUSYURE-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as TFEU and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Cyclodextrin Complexation and Self-assembly of Molecular Devices

Cyclodextrin complexation studies involving similar urea-linked structures have shown potential for creating self-assembling molecular devices. These studies, focusing on the interaction between cyclodextrin components and various stilbene derivatives, reveal that the structural modifications, such as the inclusion of sulfonyl and urea functionalities, can significantly impact the formation and behavior of binary and ternary complexes. These complexes are capable of undergoing photoisomerization, which is a key characteristic for developing molecular switches and devices. The research indicates that by manipulating the molecular structure, including components like sulfonyl and urea groups, it's possible to design and synthesize molecules with tailored properties for applications in molecular electronics and photonics (Lock et al., 2004).

Chemical Protection and Synthesis Techniques

In the realm of synthetic chemistry, specific sulfonyl and urea functionalities are crucial for protecting groups and synthetic intermediates. For instance, derivatives of S-9-fluorenylmethyl-L-cysteine have been studied for their potential in blocking sulfhydryl functions, with the S-Fm group demonstrating resistance to acids and catalytic hydrogenation. Such chemical properties make it valuable for synthesizing cysteinyl peptides and other complex molecules, highlighting the importance of tert-butyl and sulfonyl groups in facilitating chemical reactions and protecting vulnerable functional groups during synthesis processes (Bodanszky & Bednarek, 2009).

Fluorination Reagents and Chemical Modifications

The synthesis and application of novel fluorination reagents underscore the versatility of sulfonyl-containing compounds. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. Its ability to efficiently convert various functional groups into fluorinated counterparts demonstrates the potential of sulfonylurea derivatives in facilitating complex fluorination reactions, which are essential in the development of pharmaceuticals, agrochemicals, and materials science (Umemoto et al., 2010).

properties

IUPAC Name

1-tert-butyl-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O3S/c1-18(2,3)21-17(23)20-12-11-15-6-4-5-13-22(15)26(24,25)16-9-7-14(19)8-10-16/h7-10,15H,4-6,11-13H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPNAORGUSYURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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